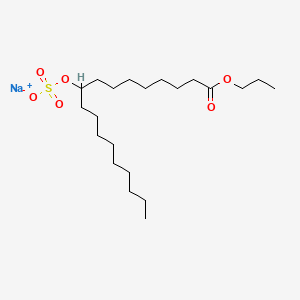
Sodium propyl 9(or 10)-(sulfooxy)stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium propyl 9(or 10)-(sulfooxy)stearate is a surfactant compound commonly used in various industrial and scientific applications. It is a derivative of stearic acid, a long-chain fatty acid, and is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This makes it particularly useful in formulations where emulsification, dispersion, or solubilization is required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium propyl 9(or 10)-(sulfooxy)stearate typically involves the esterification of stearic acid with propanol, followed by sulfonation. The general steps are as follows:
Esterification: Stearic acid reacts with propanol in the presence of an acid catalyst to form propyl stearate.
Sulfonation: The propyl stearate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium propyl 9(or 10)-(sulfooxy)stearate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, leading to the formation of stearic acid and propanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfooxy group, resulting in the formation of sulfonic acids.
Substitution: The sulfooxy group can participate in substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
Hydrolysis: Stearic acid and propanol.
Oxidation: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium propyl 9(or 10)-(sulfooxy)stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as an emulsifying agent in various chemical reactions.
Biology: Employed in the preparation of biological samples for microscopy and as a dispersing agent in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Industry: Widely used in the production of cosmetics, detergents, and personal care products due to its excellent emulsifying and foaming properties.
Mécanisme D'action
The mechanism of action of sodium propyl 9(or 10)-(sulfooxy)stearate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic substances, thereby enhancing their solubility in water. The sulfooxy group plays a crucial role in stabilizing the micelles and preventing their aggregation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium stearate: Another surfactant derived from stearic acid, commonly used in soaps and detergents.
Sodium lauryl sulfate: A widely used surfactant in personal care products, known for its strong foaming properties.
Sodium dodecylbenzenesulfonate: An anionic surfactant used in industrial cleaning agents and detergents.
Uniqueness
Sodium propyl 9(or 10)-(sulfooxy)stearate is unique due to its specific structure, which combines the properties of stearic acid with the sulfooxy group. This combination provides enhanced emulsifying and solubilizing capabilities compared to other similar compounds. Additionally, its ability to form stable micelles makes it particularly useful in applications requiring the dispersion of hydrophobic substances in aqueous environments.
Propriétés
Numéro CAS |
68517-12-4 |
|---|---|
Formule moléculaire |
C21H41NaO6S |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
sodium;(1-oxo-1-propoxyoctadecan-9-yl) sulfate |
InChI |
InChI=1S/C21H42O6S.Na/c1-3-5-6-7-8-10-13-16-20(27-28(23,24)25)17-14-11-9-12-15-18-21(22)26-19-4-2;/h20H,3-19H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
UCADGUQOBVAEFC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC(=O)OCCC)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


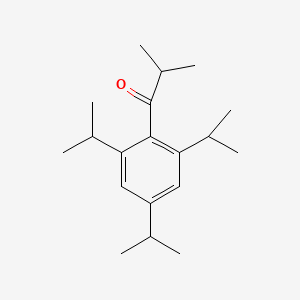
![N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B14124387.png)
![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124400.png)
![3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124403.png)

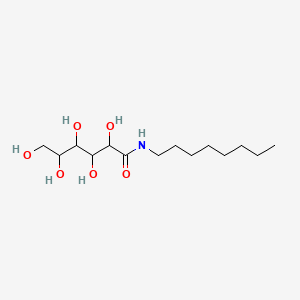
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124420.png)
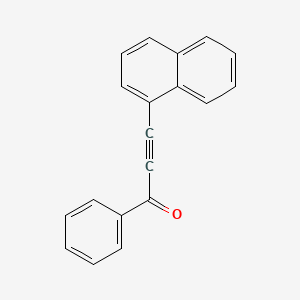
![Isoxazolo[5,4-b]pyridine-3-acetic acid](/img/structure/B14124437.png)
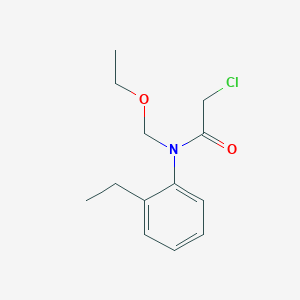


![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124458.png)
![N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B14124461.png)
